molecular formula C12H11Cl2N B1349681 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline CAS No. 794582-35-7

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

Cat. No. B1349681
M. Wt: 240.12 g/mol
InChI Key: WGNBVVFJVKLVHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline. These compounds are used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. Their applications span various fields due to their versatile chemical properties (Hamama et al., 2018).

Applications in Medicinal Chemistry

Several studies have explored the potential of quinoline derivatives in medicinal chemistry. For instance, certain compounds synthesized from 2-chloroquinoline-3-carbaldehydes have been evaluated as non-nucleoside Human HIV-1 Reverse Transcriptase Inhibitors. This indicates the significance of these compounds in the development of new therapeutic agents (Ghanei et al., 2015).

Antimicrobial and Antitubercular Activity

Some derivatives of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline have demonstrated promising antimicrobial properties. For example, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Marvadi et al., 2020).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of various quinoline derivatives have been a subject of study. For instance, the synthesis and characterization of new azo dyes derived from 5-chloro-8-hydroxy quinoline have been conducted, highlighting the diverse applications of these compounds in the field of dyes and pigments (Mirsadeghi et al., 2022).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. Please also note that handling chemical substances should always be done by trained professionals in accordance with safety regulations.


properties

IUPAC Name

2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNBVVFJVKLVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368688
Record name 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

CAS RN

794582-35-7
Record name 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FN Khan, SM Roopan, VR Hathwar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C30H24Cl2N2O3, the two quinoline ring systems are almost planar [maximum deviations = 0.029 (2) and 0.018 (3) Å] and the dihedral angle between them is …
Number of citations: 6 scripts.iucr.org
FN Khan, SM Roopan, VR Hathwar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C17H15ClN2O, the quinoline ring system is nearly planar, with a maximum deviation from the mean plane of 0.074 (2) Å, and makes a dihedral angle of 81.03 (7) …
Number of citations: 2 scripts.iucr.org
SM Roopan, F Nawaz Khan, JS Jin - Research on Chemical Intermediates, 2012 - Springer
Efficient synthesis of AB ring core of luotonin A derivatives: (2-chloroquinolin-3-yl)methanamine | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 3 link.springer.com
FRN Khan, SM Roopan, VR Hathwar, M Akkurt - academia.edu
In the title compound, C17H15ClN2O, the quinoline ring system is nearly planar, with a maximum deviation from the mean plane of 0.074 (2) A, and makes a dihedral angle of 81.03 (7) …
Number of citations: 0 www.academia.edu
FRN Khan, SM Roopan, VR Hathwar, M Akkurt - academia.edu
In the title compound, C30H24Cl2N2O3, the two quinoline ring systems are almost planar [maximum deviations= 0.029 (2) and 0.018 (3) A] and the dihedral angle between them is 4.17 …
Number of citations: 2 www.academia.edu

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